molecular formula C14H18N6O4 B13574596 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione

3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione

Cat. No.: B13574596
M. Wt: 334.33 g/mol
InChI Key: HJMXXEVTBDBQGI-UHFFFAOYSA-N
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Description

3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic compound that features both azido and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the azido precursor. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide to introduce the azido group. This is followed by the coupling of the azido intermediate with a suitable amine under controlled conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrogen gas, and various metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields the corresponding amine, while oxidation can produce nitro derivatives .

Scientific Research Applications

3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azido-functionalized amino acids and peptides, such as:

Uniqueness

What sets 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione apart is its combination of azido and amino groups within a single molecule, providing unique reactivity and versatility in various chemical and biological applications. Its ability to undergo click chemistry reactions with high efficiency and selectivity makes it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C14H18N6O4

Molecular Weight

334.33 g/mol

IUPAC Name

3-[3-(5-azidopentylamino)-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H18N6O4/c15-19-17-7-3-1-2-6-16-9-8-12(22)20(14(9)24)10-4-5-11(21)18-13(10)23/h8,10,16H,1-7H2,(H,18,21,23)

InChI Key

HJMXXEVTBDBQGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCCCN=[N+]=[N-]

Origin of Product

United States

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